molecular formula C10H22O2 B1617568 1-(1-Ethoxyethoxy)hexane CAS No. 54484-73-0

1-(1-Ethoxyethoxy)hexane

Cat. No. B1617568
CAS RN: 54484-73-0
M. Wt: 174.28 g/mol
InChI Key: YJYLJPSYBMNHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xi-1-ethoxy-1-hexyloxyethane belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Xi-1-ethoxy-1-hexyloxyethane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, xi-1-ethoxy-1-hexyloxyethane is primarily located in the membrane (predicted from logP). Outside of the human body, xi-1-ethoxy-1-hexyloxyethane can be found in fruits. This makes xi-1-ethoxy-1-hexyloxyethane a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Thermodynamic Properties in Organic Solvent Mixtures

Research on 2-(2-ethoxyethoxy)ethanol, a compound related to 1-(1-ethoxyethoxy)hexane, has explored its liquid-liquid equilibria with various alkanes. This study provides insights into the thermodynamic properties of such mixtures, which are relevant for understanding solvent interactions and separation processes in organic chemistry (Martínez et al., 2000).

2. Ethoxylation of 1-Alkenes with Bioethanol

1-Hexene has been ethoxylated using ethanol and ethanol-water mixtures, a process that can involve compounds like 1-(1-ethoxyethoxy)hexane. This study highlights a method for producing ethoxy alkanes, contributing to the development of green chemicals and high-boiling solvents (Radhakrishnan et al., 2012).

3. Lipase-Catalyzed Synthesis of Cyclopropyl Chiral Synthon

The lipase-catalyzed synthesis of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane, closely related to 1-(1-ethoxyethoxy)hexane, demonstrates the potential for creating optically active enantiomers useful in pharmaceutical and chemical industries (Tsuji et al., 1999).

4. Prevention of Plasticizer Leaching in Medical Devices

Research involving hexane and related compounds has led to the development of organic-inorganic hybrid coatings for PVC medical devices. This innovation significantly reduces the leaching of harmful plasticizers, enhancing the safety of medical devices (Messori et al., 2004).

5. High-Performance Liquid Chromatography of Ethoxylated Surfactants

The separation of ethoxylated surfactants, which may include compounds similar to 1-(1-ethoxyethoxy)hexane, has been achieved using high-performance liquid chromatography. This method is crucial for analyzing and purifying complex mixtures in chemical analysis (Zeman, 1986).

properties

CAS RN

54484-73-0

Product Name

1-(1-Ethoxyethoxy)hexane

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1-(1-ethoxyethoxy)hexane

InChI

InChI=1S/C10H22O2/c1-4-6-7-8-9-12-10(3)11-5-2/h10H,4-9H2,1-3H3

InChI Key

YJYLJPSYBMNHTG-UHFFFAOYSA-N

SMILES

CCCCCCOC(C)OCC

Canonical SMILES

CCCCCCOC(C)OCC

Other CAS RN

54484-73-0
59184-44-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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